molecular formula C14H21N3O B10981534 3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol

3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol

Cat. No.: B10981534
M. Wt: 247.34 g/mol
InChI Key: MOVWZILUCKFFKZ-UHFFFAOYSA-N
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Description

3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has shown potential in pharmaceutical research due to its unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Introduction of Isobutyl Group: The isobutyl group is introduced via alkylation using isobutyl bromide in the presence of a base such as potassium carbonate.

    Attachment of Propanol Group: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 3-chloropropanol under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the propanol hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding benzimidazole oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA and RNA synthesis, leading to its potential use as an anticancer or antiviral agent. The isobutyl and propanol groups enhance its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-ETHANOL
  • 4-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-BUTANOL
  • 1-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-METHANOL

Uniqueness

3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL is unique due to its specific structural configuration, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its interaction with biological targets and improves its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

3-[[1-(2-methylpropyl)benzimidazol-2-yl]amino]propan-1-ol

InChI

InChI=1S/C14H21N3O/c1-11(2)10-17-13-7-4-3-6-12(13)16-14(17)15-8-5-9-18/h3-4,6-7,11,18H,5,8-10H2,1-2H3,(H,15,16)

InChI Key

MOVWZILUCKFFKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1NCCCO

Origin of Product

United States

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